2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide (BAY 60-6583) is a synthetic compound recognized for its high potency and selectivity as an agonist for the adenosine A2B receptor (A2B AR) subtype. [, , , ] Adenosine receptors are a family of G protein-coupled receptors that mediate various physiological functions. BAY 60-6583 has been widely utilized as a pharmacological tool in in vitro and in vivo studies to investigate the role of A2B ARs in various biological processes. [, , , ]
The synthesis of BAY 60-6583 involves several key steps that focus on constructing its complex molecular framework. The synthetic pathway typically includes:
Detailed technical procedures can be found in specialized chemical literature focusing on synthetic organic chemistry .
BAY 60-6583 has a complex molecular structure characterized by:
The structure features a pyridine ring substituted with various functional groups, including amino and cyano groups, which contribute to its agonistic activity at the adenosine A2B receptor .
BAY 60-6583 participates in various chemical reactions primarily related to its interaction with adenosine receptors:
The mechanism of action for BAY 60-6583 primarily involves its interaction with the adenosine A2B receptor:
BAY 60-6583 exhibits several notable physical and chemical properties:
These properties are crucial for laboratory handling and experimentation involving BAY 60-6583 .
BAY 60-6583 has diverse applications in scientific research:
BAY 60-6583 (2-[[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]-2-pyridinyl]thio]-acetamide) is a potent and selective agonist of the adenosine A2B receptor (A2BAR), with nanomolar affinity for this subtype. Its selectivity profile demonstrates >1,000-fold preference for A2BAR over A1, A2A, and A3 adenosine receptors. Functional assays reveal an EC50 of 3 nM for human A2BAR activation in recombinant CHO cells, contrasting with EC50 values >10,000 nM for A1 and A2A subtypes [5] [6]. This selectivity persists across species, though with variable affinity: Ki values are 340 nM (rabbit), 330 nM (dog), and 750 nM (mouse) [6]. The compound’s therapeutic potential stems from A2BAR’s involvement in hypoxia/ischemia adaptation, where receptor expression is upregulated via hypoxia-inducible factor (HIF)-mediated transcription [9].
Table 1: Binding and Functional Selectivity Profile of BAY 60-6583
Parameter | Human | Mouse | Rabbit | Dog |
---|---|---|---|---|
A2BAR Ki (nM) | 3 | 750 | 340 | 330 |
A1AR EC50 (nM) | >10,000 | >10,000 | >10,000 | >10,000 |
A2AAR EC50 (nM) | >10,000 | >10,000 | >10,000 | >10,000 |
Despite its selectivity, BAY 60-6583 exhibits partial agonist activity at A2BAR. In cAMP accumulation assays, it achieves only 68% of the maximal response induced by full agonists like adenosine or NECA (5′-N-ethylcarboxamidoadenosine) [2]. This partial efficacy is context-dependent:
Table 2: Partial Agonist Profile of BAY 60-6583 Across Cell Types
Cell Type | Maximal cAMP Response (% vs. NECA) | Antagonism Under High Adenosine |
---|---|---|
HEK-293 (High A2BAR) | 68% | No |
Jurkat T-cells | 54% | Yes |
Cardiac Myocytes | Minimal | Not observed |
BAY 60-6583 drives biased signaling at A2BAR, preferentially activating ERK1/2 over canonical cAMP-dependent pathways:
Paradoxically, BAY 60-6583 can functionally antagonize A2BAR under pathological conditions with elevated adenosine:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7